![molecular formula C19H24N2O2 B5544563 N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5544563.png)

N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- The synthesis of adamantane derivatives like N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide often involves processes such as Friedel-Crafts alkylation, which was utilized to synthesize 1,3-bis(4-acetylaminopheny) adamantane. This approach offers high yields, making the synthesis of diaryladamantane derivatives more convenient (Hu Xiao-chun, 2010).

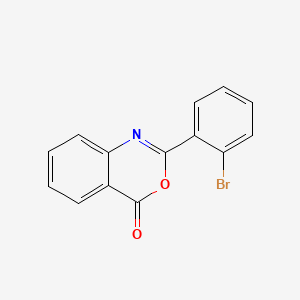

Molecular Structure Analysis

- An ab initio quantum mechanical study of a similar adamantane derivative revealed a γ-turn geometry, emphasizing the unique conformational preferences of these compounds. Such studies are crucial for understanding the molecular structure of adamantane derivatives (A. Avenoza et al., 1999).

Chemical Reactions and Properties

- Adamantane derivatives demonstrate a variety of reactions and properties. For example, the synthesis of N-aryladamantane-1-carboxamides using phosphorus trichloride highlights the reactivity of adamantane-based compounds under specific conditions (E. V. Shishkin et al., 2020).

Physical Properties Analysis

- The physical properties of adamantane derivatives, such as melting points, glass transition temperatures, and stability, can be significantly varied. For instance, polyamides derived from adamantane showed high glass transition temperatures and good stability, indicating the robust physical nature of these compounds (Y. Chern et al., 1998).

科学的研究の応用

Methanol–Water Solvate Formation

N-(1-adamantyl)acetamide, a related compound, forms a methanol-water solvate, demonstrating its potential for solvate formation, which could be significant in pharmaceutical and chemical processing applications (Kashino, Tateno, Hamada, & Haisa, 1998).

Material Synthesis and Characterization

New polyamides and polyimides have been synthesized using adamantane derivatives, showing potential in materials science, particularly for creating polymers with specific physical properties like high glass transition temperatures and thermal stability (Liaw & Liaw, 1999).

Cholinesterase Inhibition

Adamantyl-based compounds have been studied for their inhibitory activities against acetylcholinesterase and butyrylcholinesterase, suggesting potential pharmaceutical applications in treating diseases like Alzheimer's (Kwong et al., 2017).

Antimicrobial and Anticancer Activities

Thiosemicarbazones containing adamantane skeletons have been synthesized and evaluated for their activities against bacteria, fungi, and cancer cells, indicating their potential in developing new antimicrobial and anticancer agents (Pham et al., 2020).

Adamantane-Isothiourea Derivatives

New adamantane-isothiourea hybrid derivatives have been synthesized and evaluated for antimicrobial and hypoglycemic activities, demonstrating their potential in developing new drugs for bacterial infections and diabetes (Al-Wahaibi et al., 2017).

Molecular Docking Studies

Theoretical investigations of adamantane derivatives provide insights into their potential pharmacological activities, such as inhibitory activity against enzymes like 11-β-hydroxysteroid dehydrogenase 1, which is important in drug discovery (Al-Wahaibi et al., 2018).

Safety and Hazards

特性

IUPAC Name |

N-(3-acetamidophenyl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-12(22)20-16-3-2-4-17(8-16)21-18(23)19-9-13-5-14(10-19)7-15(6-13)11-19/h2-4,8,13-15H,5-7,9-11H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIVORHTMZBGDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetamidophenyl)adamantane-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5544486.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5544493.png)

![9-[3-(1H-pyrazol-1-yl)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5544501.png)

![2-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]acetamide](/img/structure/B5544504.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5544507.png)

![1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone](/img/structure/B5544550.png)

![3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5544560.png)

![3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544575.png)

![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)